molecular formula C26H41N7O6 B14203171 L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine CAS No. 832743-62-1

L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine

Katalognummer: B14203171
CAS-Nummer: 832743-62-1
Molekulargewicht: 547.6 g/mol
InChI-Schlüssel: NUGYCZYAPPNSMY-JMMIECQRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of the amino acids tyrosine, proline, ornithine, and isoleucine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (isoleucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (ornithine) is activated and coupled to the growing peptide chain.

    Repeat: Steps 2 and 3 are repeated for each subsequent amino acid (proline and tyrosine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with careful control of reaction conditions and purification processes to ensure high purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions with specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: N-hydroxysuccinimide (NHS) esters, carbodiimides.

Major Products Formed

    Oxidation: Dityrosine, oxidized peptide fragments.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for therapeutic potential in treating diseases or as a drug delivery system.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to these targets, influencing their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Tyrosyl-L-prolyl-L-ornithyl-L-isoleucine: Lacks the diaminomethylidene group.

    L-Tyrosyl-L-prolyl-L-ornithyl-L-valine: Contains valine instead of isoleucine.

    L-Tyrosyl-L-prolyl-L-ornithyl-L-leucine: Contains leucine instead of isoleucine.

Uniqueness

L-Tyrosyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties. This modification can influence the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable subject of study in various scientific fields.

Eigenschaften

CAS-Nummer

832743-62-1

Molekularformel

C26H41N7O6

Molekulargewicht

547.6 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C26H41N7O6/c1-3-15(2)21(25(38)39)32-22(35)19(6-4-12-30-26(28)29)31-23(36)20-7-5-13-33(20)24(37)18(27)14-16-8-10-17(34)11-9-16/h8-11,15,18-21,34H,3-7,12-14,27H2,1-2H3,(H,31,36)(H,32,35)(H,38,39)(H4,28,29,30)/t15-,18-,19-,20-,21-/m0/s1

InChI-Schlüssel

NUGYCZYAPPNSMY-JMMIECQRSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.